{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate
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Overview
Description
{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoate ester linked to an amino group substituted with a 4-ethylbenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate typically involves the condensation of benzoic acid derivatives with amines. One common method involves the reaction of benzoic acid with 4-ethylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield. For example, the reaction can be performed using a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .
Chemical Reactions Analysis
Types of Reactions
{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the substituted benzoate ester.
Scientific Research Applications
{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of {[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a similar amide linkage.
N-Benzylbenzamide: Contains a benzyl group instead of a 4-ethylbenzyl group.
Ethyl 4-aminobenzoate: Contains an amino group directly attached to the benzene ring.
Uniqueness
{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate is unique due to the presence of the 4-ethylbenzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-14-8-10-15(11-9-14)12-19-17(20)13-22-18(21)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEOXBDTYUGMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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